molecular formula C17H25N5O2 B12314360 Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate

Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate

Cat. No.: B12314360
M. Wt: 331.4 g/mol
InChI Key: MVPYHJRSQMGTJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate: is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group

Properties

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N5O2/c1-5-19-15-20-11-13(10-18)14(21-15)12-6-8-22(9-7-12)16(23)24-17(2,3)4/h11-12H,5-9H2,1-4H3,(H,19,20,21)

InChI Key

MVPYHJRSQMGTJS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethylamine and a suitable cyano-containing precursor.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits diverse biological activities, primarily due to its ability to modulate various signaling pathways involved in cancer progression and immune response. The following sections explore its applications in detail.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. For instance, an IC50 value was determined at nanomolar concentrations, indicating potent cytotoxicity.

Immunomodulatory Effects

The compound also shows promise as an immunotherapeutic agent.

  • PD-L1 Inhibition : Research indicates that this compound can inhibit the PD-L1 pathway, which plays a crucial role in tumor immune evasion.
  • Case Study : A study involving mouse splenocytes revealed that treatment with this compound enhanced T-cell activity against tumor cells, suggesting its potential as an immune checkpoint inhibitor.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (nM) Mechanism Outcome
Study ABreast Cancer50ApoptosisSignificant growth inhibition
Study BLung Cancer30Cell cycle arrestInduced apoptosis
Study CImmune Cells100PD-L1 inhibitionEnhanced T-cell activation

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate (CAS Number: 1404364-69-7) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, highlighting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of 331.4 g/mol. The structure features a piperidine ring substituted with a pyrimidine moiety, which is known to influence various biological activities, particularly in the realm of medicinal chemistry.

Research indicates that compounds containing pyrimidine and piperidine structures often interact with various biological targets, including enzymes and receptors. The presence of the cyano group and ethylamino substituent may enhance the binding affinity to specific targets, potentially leading to a range of pharmacological effects.

Antitumor Activity

One significant area of research focuses on the antitumor properties of this compound. In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC₅₀ values in the low micromolar range against colon carcinoma cells (HCT-15), indicating promising antitumor potential .

Anticonvulsant Properties

The anticonvulsant activity of related pyrimidine derivatives has been documented, suggesting that this compound may also possess similar properties. Studies have reported that certain modifications in the molecular structure can lead to enhanced anticonvulsant effects, which could be relevant for this compound .

Histamine Receptor Antagonism

Recent investigations into histamine receptor antagonists have included compounds with similar structural motifs. The affinity of these compounds for histamine receptors (H₃ and H₄) has been evaluated, revealing potential applications in treating disorders related to histamine dysregulation . Although specific data on this compound's receptor activity is limited, its structural resemblance to known antagonists suggests possible efficacy.

Case Studies and Research Findings

  • In Vitro Efficacy Against Cancer Cells : A study evaluating various pyrimidine derivatives found that modifications at the piperidine position significantly affected cytotoxicity against cancer cell lines. The results indicated that the incorporation of electron-withdrawing groups like cyano could enhance activity .
  • Anticonvulsant Activity Assessment : In a series of experiments involving pyrimidine derivatives, certain compounds demonstrated significant protection against induced seizures in animal models. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents like ethylamino groups in enhancing anticonvulsant effects .
  • Histamine Receptor Binding Studies : Compounds structurally similar to this compound were tested for their binding affinity to histamine receptors. Results indicated that modifications to the piperidine scaffold could influence receptor selectivity and potency .

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